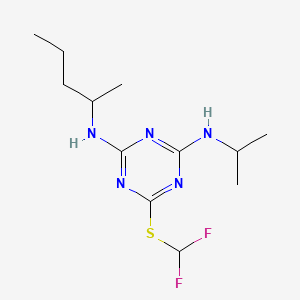
1-Chloro-3-(trimethoxysilyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(trimethoxysilyl)benzene is an organosilicon compound that features a benzene ring substituted with a chlorine atom and a trimethoxysilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(trimethoxysilyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenylmagnesium bromide with trimethoxysilane. This reaction typically occurs under anhydrous conditions and requires a catalyst such as a transition metal complex to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-(trimethoxysilyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanols and methanol.
Condensation Reactions: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are essential in the formation of polymeric materials.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to facilitate the substitution of the chlorine atom.
Hydrolysis and Condensation: Acidic or basic conditions can be employed to promote the hydrolysis and subsequent condensation of the trimethoxysilyl group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Siloxane Polymers: Through hydrolysis and condensation, siloxane polymers with unique properties can be synthesized.
Applications De Recherche Scientifique
1-Chloro-3-(trimethoxysilyl)benzene has a wide range of applications in scientific research, including:
Materials Science: It is used as a precursor for the synthesis of siloxane-based materials, which have applications in coatings, adhesives, and sealants.
Surface Modification: The compound is employed in the functionalization of surfaces to enhance properties such as hydrophobicity and adhesion.
Catalysis: It serves as a ligand in the preparation of catalysts for various organic transformations.
Biomedical Research: The compound is investigated for its potential use in drug delivery systems and biomedical implants due to its biocompatibility and ability to form stable coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(trimethoxysilyl)benzene primarily involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanol groups, which can further condense to form siloxane bonds. These reactions are crucial in the formation of polymeric materials and surface coatings. The molecular targets and pathways involved include the interaction of the silanol groups with various substrates, leading to the formation of stable and durable bonds.
Comparaison Avec Des Composés Similaires
- 1-Chloro-4-(trimethoxysilyl)benzene
- 1-Chloro-2-(trimethoxysilyl)benzene
- 1-Chloro-3-(triethoxysilyl)benzene
Comparison: 1-Chloro-3-(trimethoxysilyl)benzene is unique due to the position of the trimethoxysilyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 1-Chloro-4-(trimethoxysilyl)benzene, the ortho, meta, and para positions of the substituents can lead to different steric and electronic effects, affecting the compound’s overall properties and applications.
Propriétés
Numéro CAS |
53883-60-6 |
|---|---|
Formule moléculaire |
C9H13ClO3Si |
Poids moléculaire |
232.73 g/mol |
Nom IUPAC |
(3-chlorophenyl)-trimethoxysilane |
InChI |
InChI=1S/C9H13ClO3Si/c1-11-14(12-2,13-3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 |
Clé InChI |
NBMRBPRZMHCUOR-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1=CC(=CC=C1)Cl)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


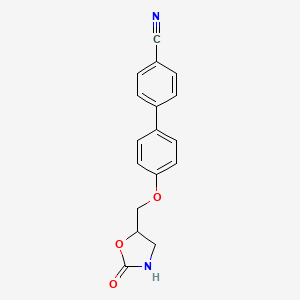

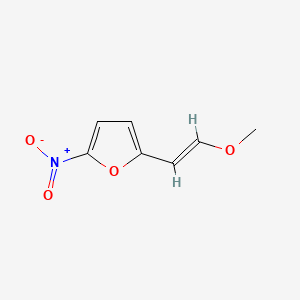
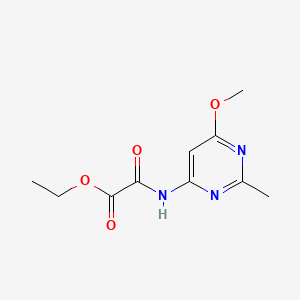
![methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14144701.png)

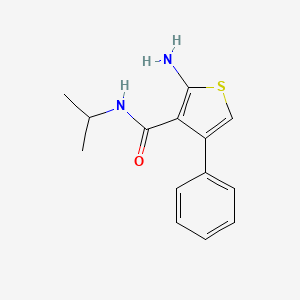
![[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate](/img/structure/B14144714.png)
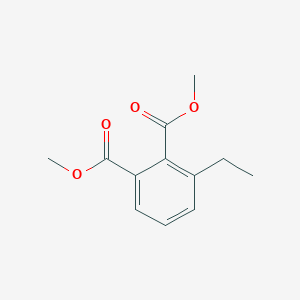
![(R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane](/img/structure/B14144725.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide](/img/structure/B14144729.png)
![4-(2-bromophenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14144733.png)
![4-(3-butoxyphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B14144743.png)
